molecular formula C18H17N3O3 B1192247 AURKA-IN-12

AURKA-IN-12

Cat. No. B1192247
M. Wt: 323.352
InChI Key: PKYZIHREDNYUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AURKA-IN-12 is a novel AURKA inhibitor, reducing clonogenicity, arresting the cell cycle at the G2/M phase, and inducing caspase-mediated apoptotic cell death in HCT116 human colon cancer cells.

Scientific Research Applications

Molecular Mechanisms and Cancer Therapy Opportunities

Aurora kinase A (AURKA) is a serine/threonine kinase crucial for cell division, showing higher expression in multiple tumor types. AURKA's activation plays a significant role in various cancers. Its substrates, some being mitosis regulators, tumor suppressors, or oncogenes, are altered by AURKA-mediated phosphorylation. This evidence supports AURKA as a target for cancer therapy, with small molecule inhibitors (AKIs) being tested in clinical trials (Du et al., 2021).

Metabolic Reprogramming in Glioblastoma

AURKA inhibition in glioblastoma (GBM) results in metabolic reprogramming. AURKA inhibition suppresses glycolysis and enhances fatty acid oxidation (FAO), suggesting a potential novel therapy against recalcitrant malignancies when combined with FAO inhibitors (Nguyen et al., 2021).

Synthetic Lethal Targeting in Precision Cancer Medicine

AURKA is identified as a synthetic lethal partner of multiple tumor suppressors. Leveraging synthetic lethality in cancer treatment, especially targeting mutant tumor suppressors, AURKA emerges as a significant player. This approach is crucial for pharmacological targeting of theoretically undruggable mutant tumor suppressors (Mou et al., 2021).

Centriolar Satellites and Ciliary Functions

AURKA has extensive interactions with centriolar satellites, regulating its ciliary functions. These satellites are vital for the proteostatic regulation of AURKA, affecting its activity and localization in quiescent cells. This interaction is crucial for understanding AURKA's spatiotemporal regulation and its role in ciliary functions (Arslanhan et al., 2021).

Drug Resistance and Expression Analysis

AURKA's overexpression in various cancers contributes to drug resistance. An integrated pan-cancer analysis of AURKA expression revealed its role in prognosis and drug resistance, emphasizing its significance in therapeutic approaches (Miralaei et al., 2021).

Synergistic Antitumor Effect in Squamous Cell Carcinoma

Combining AURKA and WEE1 inhibition demonstrated synergistic antitumor effects in head and neck squamous cell carcinoma (HNSCC) models. This combination strategy is promising for TP53-mutated cancers, offering a new therapeutic avenue (Lee et al., 2019).

Enhanced Radiosensitivity in Lung Cancer

AURKA inhibition enhances radiosensitivity in certain lung cancer cell lines. The expression of AURKA correlates with decreased survival in non-small cell lung cancer (NSCLC), highlighting its potential as a target in combination with radiotherapy (Liu et al., 2019).

Kinase-Independent Functions in DNA Replication Initiation

AURKA has a kinase-independent function in DNA replication initiation. Allosteric inhibitors of AURKA, unlike catalytic inhibitors, block the G1-S cell cycle transition, revealing a new avenue for cancer therapy (Almeida et al., 2020).

Non-Mitotic Functions in Cancer

Beyond its role in mitosis, AURKA has several non-mitotic roles, such as in DNA repair, cell migration, and mitochondrial dynamics. Understanding these roles can enhance pharmacological strategies against AURKA overexpression in cancers (Bertolin & Tramier, 2019).

Autophagic Cell Death and Radiosensitivity in NSCLC

The AURKA-CXCL5 axis plays a crucial role in NSCLC autophagy, affecting the sensitivity of NSCLC cells to radiotherapy. This axis is a potential target for combating NSCLC resistance to radiotherapy (Wang et al., 2021).

properties

Product Name

AURKA-IN-12

Molecular Formula

C18H17N3O3

Molecular Weight

323.352

IUPAC Name

2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol

InChI

InChI=1S/C18H17N3O3/c1-23-11-7-8-13(17(9-11)24-2)15-10-14(20-18(19)21-15)12-5-3-4-6-16(12)22/h3-10,22H,1-2H3,(H2,19,20,21)

InChI Key

PKYZIHREDNYUQC-UHFFFAOYSA-N

SMILES

OC1=CC=CC=C1C2=NC(N)=NC(C3=CC=C(OC)C=C3OC)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AURKA-IN-12

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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